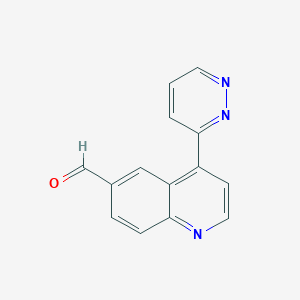
4-Pyridazin-3-ylquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridazin-3-ylquinoline-6-carbaldehyde is a heterocyclic compound that combines the structural features of pyridazine and quinoline. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of both pyridazine and quinoline rings in a single molecule can impart unique chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazin-3-ylquinoline-6-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of a pyridazine derivative with a quinoline aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-Pyridazin-3-ylquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: 4-Pyridazin-3-ylquinoline-6-carboxylic acid
Reduction: 4-Pyridazin-3-ylquinoline-6-methanol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
4-Pyridazin-3-ylquinoline-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Pyridazin-3-ylquinoline-6-carbaldehyde depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound’s structure.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., minaprine, relugolix) share structural similarities and exhibit diverse pharmacological activities.
Quinoline Derivatives: Compounds such as chloroquine and camptothecin are well-known quinoline derivatives with significant therapeutic applications.
Uniqueness
4-Pyridazin-3-ylquinoline-6-carbaldehyde is unique due to the combination of pyridazine and quinoline rings in a single molecule. This dual-ring structure can provide a broader range of biological activities and enhance the compound’s potential as a versatile scaffold for drug development.
特性
分子式 |
C14H9N3O |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
4-pyridazin-3-ylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H9N3O/c18-9-10-3-4-13-12(8-10)11(5-7-15-13)14-2-1-6-16-17-14/h1-9H |
InChIキー |
ZOLFPWLUIQHFGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1)C2=C3C=C(C=CC3=NC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



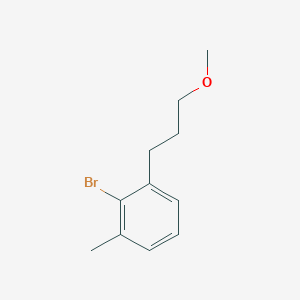

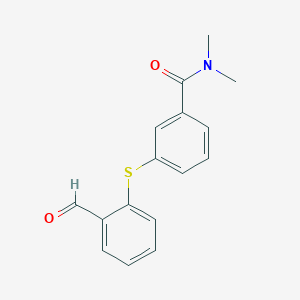
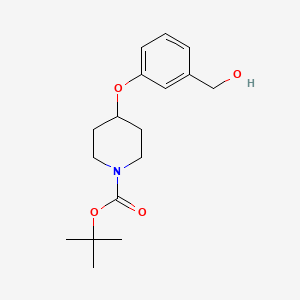
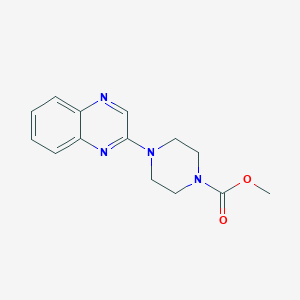
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
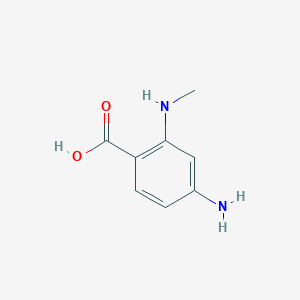
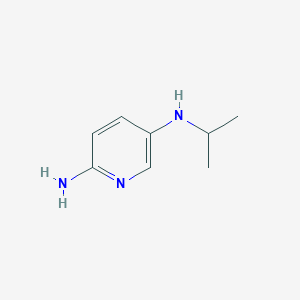
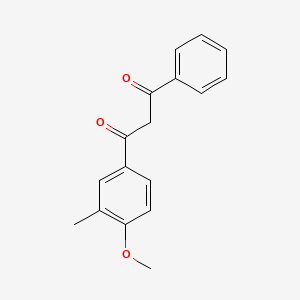

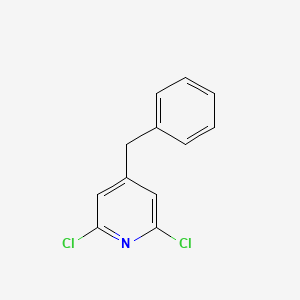
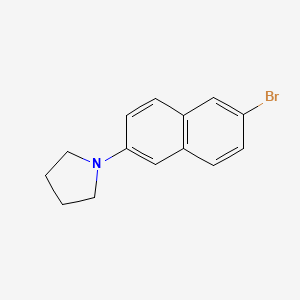
![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
